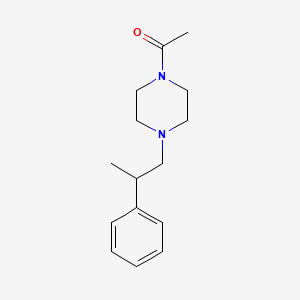![molecular formula C19H28N4O B4959209 N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4959209.png)
N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized through a series of chemical reactions. The compound has been found to have several interesting properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide in lab experiments is its potential for cancer research. It has been found to be effective against drug-resistant cancer cells, which could lead to the development of new cancer treatments. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of the compound.
Direcciones Futuras
There are several future directions for research on N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide. One area of research is the development of new cancer treatments based on the compound. Another area of research is the investigation of its potential as an anti-inflammatory agent. Additionally, further research is needed to determine its potential toxicity and safe dosage for use in humans.
In conclusion, N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide is a promising compound that has potential applications in cancer research and other fields. Its synthesis method has been well-established, and its mechanism of action has been partially understood. Further research is needed to determine its potential toxicity and safe dosage, as well as to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide involves a multistep process. The starting material is 1-ethyl-2-nitrobenzene, which is reduced to 1-ethyl-2-aminobenzene. This is then reacted with 1-bromo-3-azepanone to form the intermediate product. The final step involves the reaction of the intermediate with propanoyl chloride to yield N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide.
Aplicaciones Científicas De Investigación
N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against drug-resistant cancer cells.
Propiedades
IUPAC Name |
N-[2-(azepan-1-ylmethyl)-1-ethylbenzimidazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-3-19(24)20-15-9-10-17-16(13-15)21-18(23(17)4-2)14-22-11-7-5-6-8-12-22/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJNGUIGGSOPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCCC3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B4959136.png)
![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4959143.png)

![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959160.png)
![2-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959163.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4959170.png)
![N-[3-(dimethylamino)propyl]-N-(2,2-diphenylethyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4959177.png)
![1-ethyl-4-{3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4959191.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4959199.png)
![N-(4-bromophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4959206.png)
![11-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4959217.png)
![N~1~-(sec-butyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4959223.png)
![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4959230.png)
![2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4959256.png)